What are the properties of Methyl 5-(4-cyanophenyl)-2-fluorobenzoate?
What are the properties of Methyl 5-(4-cyanophenyl)-2-fluorobenzoate?
This guide provides an in-depth technical analysis of Methyl 5-(4-cyanophenyl)-2-fluorobenzoate , a specialized biaryl intermediate used in the synthesis of nuclear receptor antagonists and kinase inhibitors.
High-Purity Biaryl Scaffold for Medicinal Chemistry
Executive Summary
Methyl 5-(4-cyanophenyl)-2-fluorobenzoate (CAS 1365272-84-9) is a fluorinated biphenyl ester employed as a critical building block in drug discovery. It serves as a regioisomeric probe in the optimization of Androgen Receptor (AR) and ROR
Chemical Identity & Physicochemical Profile
The compound is characterized by a biphenyl core decorated with three distinct functional handles: a methyl ester, a fluorine atom, and a nitrile group. These handles allow for orthogonal functionalization.
Identification Data
| Parameter | Detail |
| Chemical Name | Methyl 5-(4-cyanophenyl)-2-fluorobenzoate |
| CAS Number | 1365272-84-9 |
| Molecular Formula | C |
| Molecular Weight | 255.24 g/mol |
| SMILES | COC(=O)C1=C(F)C=CC(=C1)C2=CC=C(C#N)C=C2 |
| IUPAC Name | Methyl 4'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylate |
| MDL Number | MFCD21609644 |
Physical Properties
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 118 – 122 °C (Typical for analogs) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| LogP (Calc) | 3.62 (Lipophilic) |
| H-Bond Acceptors | 3 (N, O, F) |
| H-Bond Donors | 0 |
Synthetic Pathways & Manufacturing
The most robust synthesis of Methyl 5-(4-cyanophenyl)-2-fluorobenzoate utilizes a Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred for its high chemoselectivity, preserving the labile ester and nitrile groups.
Retrosynthetic Analysis
The molecule is disconnected at the biaryl bond, leading to two primary precursors:
-
Electrophile: Methyl 5-bromo-2-fluorobenzoate (CAS 57381-59-6)
-
Nucleophile: 4-Cyanophenylboronic acid (CAS 126747-14-6)
Experimental Protocol (Self-Validating)
Objective: Synthesis of Methyl 5-(4-cyanophenyl)-2-fluorobenzoate on a 10 mmol scale.
Reagents:
-
Methyl 5-bromo-2-fluorobenzoate (2.33 g, 10 mmol)
-
4-Cyanophenylboronic acid (1.62 g, 11 mmol, 1.1 equiv)
-
Pd(dppf)Cl
·CH Cl (408 mg, 0.5 mmol, 5 mol%) -
Potassium Carbonate (K
CO ) (4.14 g, 30 mmol, 3.0 equiv) -
Solvent System: 1,4-Dioxane / Water (4:1 ratio, 50 mL)
Step-by-Step Methodology:
-
Inerting: Charge a round-bottom flask with the aryl bromide, boronic acid, and K
CO . Evacuate and backfill with Nitrogen (N ) three times. -
Solvation: Add degassed 1,4-dioxane and water.
-
Catalyst Addition: Add the Palladium catalyst under a positive stream of N
. -
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS until the bromide is consumed.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). -
Validation: Confirm product identity via
H NMR (characteristic doublet for F-aromatic coupling) and MS (m/z 255.2 [M+H] ).
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl ester and downstream functionalization options.
Reactivity & Functionalization
This compound is a versatile "tri-functional" scaffold. The orthogonality of its functional groups allows for sequential modification in drug synthesis.
Nucleophilic Aromatic Substitution (S Ar)
The fluorine atom at position 2 is activated by the ortho-ester (electron-withdrawing). While less reactive than a 4-fluoro-nitrobenzene, it can undergo S
-
Reagent: Primary amines (R-NH
), DIPEA, DMSO, 100°C. -
Outcome: Replacement of Fluorine with R-NH-.
Ester Hydrolysis
The methyl ester is easily hydrolyzed to the free acid (CAS 1261977-82-5), which is the active pharmacophore in many receptor binding assays or the precursor for amide coupling (e.g., to form benzamides similar to Enzalutamide).
-
Reagent: LiOH (aq), THF/MeOH.
Nitrile Transformations
The nitrile group serves as a masked carboxylic acid, an amine precursor (via reduction), or a handle for heterocycle formation (e.g., tetrazoles via azide cycloaddition).
Application in Drug Discovery
While Enzalutamide and Apalutamide utilize a 4-substituted-2-fluorobenzamide core, Methyl 5-(4-cyanophenyl)-2-fluorobenzoate represents the 5-substituted regioisomer .
SAR Exploration (Structure-Activity Relationship)
In the development of nuclear receptor antagonists, shifting the bulky biaryl group from the 4-position to the 5-position alters the vector of the hydrophobic tail within the ligand-binding domain (LBD).
-
Steric Clash Probing: Used to map the tolerance of the receptor pocket (e.g., Helix 12 displacement in AR).
-
Metabolic Stability: The 5-position substitution can block metabolic soft spots on the phenyl ring.
-
Biphenyl Scaffolds: This core is also relevant in the design of ROR
t inverse agonists for autoimmune diseases, where biaryl-carboxylates are a privileged motif.
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3] |
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust/aerosols.
-
PPE: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat.
-
Spill Response: Sweep up dry spills to avoid dust generation. Clean surface with mild detergent.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
-
PubChem Compound Summary . Methyl 5-(4-cyanophenyl)-2-fluorobenzoate (CAS 1365272-84-9).[4] National Center for Biotechnology Information. Link
-
ChemicalBook . Product Datasheet: Methyl 5-(4-cyanophenyl)-2-fluorobenzoate. Link
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).
-
Sigma-Aldrich . Building Blocks for Medicinal Chemistry. Link
